5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(4-cyclohexylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-19-15(17-18-16(19)21)11-20-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAARBCHUDMHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazole-Thiol Scaffold Formation
The 1,2,4-triazole-3-thiol moiety is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with α-halo ketones or esters under basic conditions. For example, ethyl chloroacetate has been employed to functionalize triazole precursors, followed by hydrazine hydrate treatment to yield thioacetohydrazide intermediates.
Key reaction :
Introduction of the 4-Cyclohexylphenoxymethyl Group
The cyclohexylphenoxy side chain is introduced via nucleophilic substitution or Mitsunobu reactions. 4-Cyclohexylphenol is alkylated with a bromomethyl-triazole intermediate, often using potassium carbonate as a base in polar aprotic solvents like DMF or acetone.
Example protocol :
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Alkylation : 4-Cyclohexylphenol reacts with 5-(bromomethyl)-4-methyl-4H-1,2,4-triazole-3-thiol in DMF at 80°C for 12 hours.
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Purification : Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent).
Detailed Methodologies
Two-Step Synthesis from 4-Methyl-1,2,4-triazole-3-thiol
Step 1: Synthesis of 5-(Chloromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Step 2: Etherification with 4-Cyclohexylphenol
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Reactants : 5-(Chloromethyl)-triazole derivative (1 equiv), 4-cyclohexylphenol (1.1 equiv), KCO (2 equiv).
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Solvent : Anhydrous DMF, 80°C, N atmosphere.
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Reaction Time : 10–12 hours.
Mechanistic insight :
The reaction proceeds via an S2 mechanism, where the phenoxide ion attacks the chloromethyl carbon, displacing chloride.
One-Pot Cyclocondensation Approach
A streamlined one-pot method reduces purification steps and improves atom economy:
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Reactants :
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Thiosemicarbazide (1 equiv)
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4-Cyclohexylphenoxyacetic acid (1 equiv)
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POCl (3 equiv) as a cyclizing agent
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Conditions :
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Reflux in toluene for 8 hours.
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Quench with ice-water, extract with dichloromethane.
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Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Two-Step Alkylation | 2 | 70–75 | 18–24 hours | High purity, scalable |
| One-Pot Cyclocondensation | 1 | 82 | 8 hours | Reduced solvent use, faster |
Optimization Strategies
Solvent and Base Selection
Temperature Control
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Cyclocondensation : Temperatures >100°C accelerate ring formation but risk decomposition.
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Alkylation : Maintaining 80°C ensures complete conversion without over-alkylation.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
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HPLC : >98% purity achieved using C18 column (acetonitrile/water gradient).
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Melting Point : 168–170°C (lit. 169°C).
Challenges and Solutions
Thiol Oxidation
Byproduct Formation
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Observation : Di-alkylated byproducts in high-temperature reactions.
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Solution : Use excess phenol (1.5 equiv) and lower reaction temperature.
Chemical Reactions Analysis
Types of Reactions
5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and thiol functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity : Compounds with long alkyl chains (e.g., decylthio in ) or aromatic groups (e.g., phenyl in ) show potent antifungal effects, suggesting the target compound may share similar efficacy.
- Corrosion Inhibition : Electron-donating groups (e.g., methoxy) or bulky substituents (e.g., cyclohexyl) improve adsorption on metal surfaces, as seen in .
Physicochemical and Structural Comparisons
Structural Insights :
Biological Activity
5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is characterized by its unique structure, which includes a triazole ring and a thiol group, contributing to its reactivity and biological interactions.
The molecular formula of this compound is C16H21N3OS, with a molecular weight of approximately 303.42 g/mol. The compound features a triazole ring that is known for its role in various biological activities, including antifungal and antibacterial properties.
Antifungal Properties
Research indicates that triazole derivatives exhibit significant antifungal activity. A study evaluating various triazoles demonstrated that compounds similar to this compound effectively inhibit the growth of several fungal strains. The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes, leading to cell death.
Antimicrobial Activity
In addition to antifungal effects, this compound has shown promising antimicrobial activity against a range of bacteria. The presence of the thiol group enhances its reactivity with bacterial enzymes, potentially inhibiting their function. Studies have reported that derivatives with similar structures can inhibit both Gram-positive and Gram-negative bacteria.
Plant Growth Regulation
Triazoles are also recognized for their role as plant growth regulators. They can modulate plant hormone levels and enhance resistance to environmental stressors. Preliminary studies suggest that this compound may promote root development and increase biomass in certain plant species.
Case Study 1: Antifungal Efficacy
A comparative study evaluated the antifungal efficacy of various triazole compounds against Candida albicans. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, demonstrating significant antifungal activity.
Case Study 2: Antibacterial Activity
In another investigation focused on antibacterial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed an inhibition zone diameter of up to 15 mm at higher concentrations (100 µg/mL), indicating effective antibacterial action.
Research Findings
Q & A
Basic: What synthetic routes are most effective for producing 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Answer:
The synthesis of this triazole derivative typically involves multi-step reactions. A common approach is nucleophilic substitution followed by cyclization. For example:
Starting Materials : Begin with 4-cyclohexylphenol and chloroacetic acid to form the phenoxy-methyl intermediate .
Cyclization : React with thiosemicarbazide under reflux in ethanol, adjusting pH to 8–9 with sodium hydroxide to promote triazole ring formation .
Optimization : Control temperature (70–80°C) and reaction time (6–8 hours) to maximize yield. Use thin-layer chromatography (TLC) to monitor reaction progress .
Purification : Recrystallize using ethanol-water mixtures to achieve >95% purity .
Basic: What spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Elemental Analysis : Verify C, H, N, S percentages to confirm stoichiometry .
- IR Spectrophotometry : Identify functional groups (e.g., -SH stretch at 2550–2600 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- ¹H/¹³C-NMR : Assign peaks for the cyclohexylphenoxy group (δ 1.2–2.1 ppm for cyclohexyl protons) and triazole protons (δ 8.2–8.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 345.2) and detect impurities .
Basic: How can preliminary pharmacological activity screening be designed for this compound?
Answer:
Use tiered assays:
In Vitro Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Cytotoxicity Assays : Test on mammalian cell lines (e.g., HEK-293) using MTT assays to determine IC₅₀ values .
Enzyme Inhibition : Evaluate activity against targets like CYP450 or acetylcholinesterase using fluorometric methods .
Advanced: How can structure-activity relationships (SAR) be explored to enhance the compound’s pharmacological profile?
Answer:
- Substituent Variation : Synthesize analogs with modified cyclohexyl or phenoxy groups to assess impact on bioactivity. For example, replacing cyclohexyl with a pyridinyl moiety improved antifungal activity in related triazoles .
- Salt Formation : Prepare sodium or potassium salts to enhance solubility and bioavailability .
- Computational SAR : Use tools like Schrödinger’s Maestro to model binding interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) .
Advanced: What computational strategies are recommended for predicting ADME properties and target affinity?
Answer:
- Molecular Docking : Use AutoDock Vina or GOLD to predict binding modes with receptors (e.g., bacterial dihydrofolate reductase). Prioritize compounds with docking scores < −7.0 kcal/mol .
- ADME Prediction : Employ SwissADME to estimate logP (optimal range: 2–4), aqueous solubility, and blood-brain barrier permeability .
- Toxicity Prediction : Use ProTox-II to assess hepatotoxicity and mutagenicity risks .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Replicate Experiments : Standardize protocols (e.g., identical bacterial strains, culture media) to minimize variability .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons using nonlinear regression models (e.g., GraphPad Prism) .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, triazole-3-thiol derivatives consistently show higher antifungal activity when logP > 3.5 .
Advanced: What strategies improve the compound’s stability under varying storage conditions?
Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C suggests room-temperature stability) .
- Photostability : Store in amber glass vials under nitrogen to prevent oxidation of the thiol group .
- pH Stability : Test solubility and degradation in buffers (pH 4–9). Salts of the compound often show improved stability at pH 7.4 .
Advanced: How can synergistic effects with existing drugs be evaluated?
Answer:
- Checkerboard Assays : Combine with fluconazole or ciprofloxacin to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤ 0.5 .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
